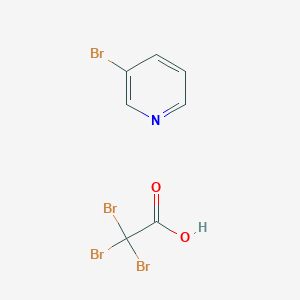

3-Bromopyridine;2,2,2-tribromoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromopyridine: and 2,2,2-tribromoacetic acid are two distinct chemical compounds with significant applications in organic synthesis and industrial processes. 3-Bromopyridine is an aryl bromide and an isomer of bromopyridine with the formula C₅H₄BrN. It is a colorless liquid primarily used as a building block in organic synthesis . 2,2,2-Tribromoacetic acid is a halogenated acetic acid derivative with the formula CBr₃CO₂H. It is a crystalline solid used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrobromic Acid and Hydrogen Peroxide Method: Pyridine is mixed with a hydrobromic acid solution and reacted under the action of hydrogen peroxide to produce a crude product, which is then purified to obtain 3-bromopyridine.

Bromination of Pyridine: Bromine is added dropwise to pyridine in the presence of sulfuric acid at elevated temperatures (130-140°C) for several hours.

Industrial Production Methods: The industrial production of 3-bromopyridine typically involves the bromination of pyridine using bromine and sulfuric acid, followed by purification steps to ensure high yield and purity .

Synthetic Routes and Reaction Conditions:

Bromination of Acetic Acid: Acetic acid is brominated using bromine in the presence of a catalyst to produce 2,2,2-tribromoacetic acid.

Hell–Volhard–Zelinsky Reaction: This method involves the bromination of acetic acid using phosphorus tribromide and bromine.

Industrial Production Methods: The industrial production of 2,2,2-tribromoacetic acid often employs the Hell–Volhard–Zelinsky reaction due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Bromopyridine undergoes nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.

Common Reagents and Conditions:

Heck Reaction: Palladium catalyst, base, and olefin.

Buchwald-Hartwig Coupling: Palladium catalyst, base, and amine.

Major Products:

Heck Reaction: Formation of substituted alkenes.

Buchwald-Hartwig Coupling: Formation of arylamines.

Types of Reactions:

Oxidation Reactions: It can undergo oxidative debromination.

Substitution Reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidative Debromination: UV light and persulfate.

Nucleophilic Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidative Debromination: Formation of brominated by-products.

Nucleophilic Substitution: Formation of substituted acetic acids.

Wissenschaftliche Forschungsanwendungen

3-Bromopyridine

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds . Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals . Medicine: Utilized in drug discovery and development processes . Industry: Used in the production of agrochemicals and dyes .

2,2,2-Tribromoacetic Acid

Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds . Biology: Studied for its genotoxic effects on marine organisms . Medicine: Investigated for its potential use in pharmaceuticals and as a disinfectant by-product . Industry: Employed in the production of flame retardants and other industrial chemicals .

Wirkmechanismus

3-Bromopyridine

Mechanism: Acts as a substrate in palladium-catalyzed coupling reactions, where it undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon or carbon-nitrogen bonds . Molecular Targets and Pathways: Targets palladium catalysts and participates in cross-coupling pathways .

2,2,2-Tribromoacetic Acid

Mechanism: Undergoes oxidative debromination and nucleophilic substitution reactions, where it acts as an electrophile . Molecular Targets and Pathways: Targets nucleophiles and participates in substitution pathways .

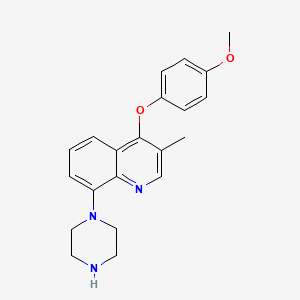

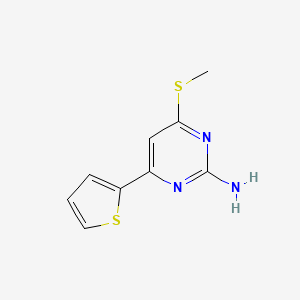

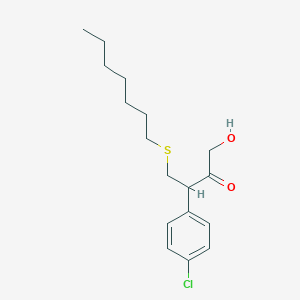

Vergleich Mit ähnlichen Verbindungen

Trichloroacetic Acid: Similar structure but with chlorine atoms instead of bromine.

Dibromoacetic Acid: Contains two bromine atoms instead of three.

Uniqueness: 2,2,2-Tribromoacetic acid is unique due to its high bromine content and its specific reactivity in oxidative and substitution reactions .

Eigenschaften

CAS-Nummer |

847862-95-7 |

|---|---|

Molekularformel |

C7H5Br4NO2 |

Molekulargewicht |

454.74 g/mol |

IUPAC-Name |

3-bromopyridine;2,2,2-tribromoacetic acid |

InChI |

InChI=1S/C5H4BrN.C2HBr3O2/c6-5-2-1-3-7-4-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |

InChI-Schlüssel |

YRINNDLDGTYUSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)Br.C(=O)(C(Br)(Br)Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)

![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)

![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)